LY 272015 Hydrochloride
Overview
Description
LY 272015 Hydrochloride is a highly potent, selective 5-HT2B receptor antagonist . It has a CAS Number of 172895-15-7 and a molecular weight of 372.89 . It is soluble in DMSO to 100 mM .
Molecular Structure Analysis
The molecular formula of LY 272015 Hydrochloride is C21H24N2O2 . The SMILES string representation isCC1=CC2=C (NC3=C2CCNC3CC4=CC=C (OC)C (OC)=C4)C=C1. [H]Cl
. Chemical Reactions Analysis
LY 272015 Hydrochloride is known to inhibit the phosphorylation of ERK2 induced by 5-HT or BW723C86 . It also displays antihypertensive activity .Physical And Chemical Properties Analysis
LY 272015 Hydrochloride is a solid substance . It is off-white to light yellow in color . It is soluble in DMSO to a concentration of 2 mg/mL .Scientific Research Applications
1. Molecular Structure Studies
Research by (Shmueli & Traub, 1965) delved into the molecular structure of Poly-L-lysine hydrochloride, a compound similar to basic proteins. They used X-ray diffraction to investigate its structure under different hydration levels, revealing transitions between pleated-sheet and α-helix structures and their reversibility.
2. Biochemical Research
The biochemical effects of LY 139478 (the hydrochloride salt of LY 117018) on osteoclast precursors were investigated by (Fiorelli et al., 1995). This study highlighted the compound's role as an estrogen agonist affecting cell growth, IL-6 release, and apoptotic cell death in human pre-osteoclastic cells.
3. Analytical Chemistry Applications
A study by (Rahbar, Ramezani, & Babapour, 2015) focused on the electro-oxidation mechanism and voltammetric determination of Lidocaine Hydrochloride, providing insights into developing sensitive assay methods for pharmaceutical preparations.
4. Pharmaceutical Development
In the realm of pharmaceuticals, (Engel et al., 2000) conducted a comparative study of different salt forms of LY333531, a protein kinase inhibitor. They analyzed various physical properties to determine the optimal salt form for clinical evaluation.
5. Chemotherapeutic Research
Research into the cytotoxic properties of Hydroxychloroquine, a lysosomotropic amine, was presented by (Boya et al., 2003). This study showed its effects on lysosomal and mitochondrial membrane permeabilization, contributing to the understanding of its role in apoptosis.
6. Atmospheric Chemistry
The work of (Marcy et al., 2004) in atmospheric chemistry used in situ measurements of hydrochloric acid to quantify stratospheric ozone in the upper troposphere, offering a novel method to improve our understanding of cross-tropopause transport events.
Future Directions
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAZOTIBKRWLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432996 | |
Record name | 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LY 272015 Hydrochloride | |
CAS RN |
172895-15-7 | |
Record name | 1H-Pyrido[3,4-b]indole, 1-[(3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172895-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-272015 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172895157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dimethoxybenzyl)-6-methyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-272015 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NV3JP3GP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.